3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone
Übersicht
Beschreibung
3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone, also known as BZT-1, is a synthetic compound that belongs to the class of tropane derivatives. It has been extensively studied for its potential use as a dopamine transporter ligand, which could have implications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In
Wirkmechanismus
3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone acts as a competitive inhibitor of dopamine transporters, preventing the reuptake of dopamine into presynaptic neurons and increasing the concentration of dopamine in the synaptic cleft. This increase in dopamine concentration can lead to the activation of dopamine receptors in postsynaptic neurons, resulting in a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the concentration of dopamine in the synaptic cleft. At low concentrations, this compound may have a neuroprotective effect by preventing the reuptake of dopamine and increasing its availability in the brain. At higher concentrations, this compound may have a stimulant effect by activating dopamine receptors and increasing the release of other neurotransmitters such as norepinephrine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone in lab experiments is its high affinity for dopamine transporters, which allows for the selective modulation of dopamine transmission. However, this compound has also been shown to have a relatively short half-life, which may limit its use in long-term experiments. Additionally, the potential for off-target effects and toxicity must be carefully evaluated when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone. One area of research is the development of this compound derivatives with improved pharmacokinetic properties and selectivity for dopamine transporters. Another area of research is the investigation of the potential therapeutic applications of this compound in neurological disorders such as Parkinson's disease and ADHD. Additionally, the use of this compound as a tool for studying the role of dopamine transporters in brain function and behavior could lead to a better understanding of the underlying mechanisms of these disorders.
Wissenschaftliche Forschungsanwendungen
3-benzyl-5-sec-butyl-2-thioxo-4-imidazolidinone has been extensively studied for its potential use as a dopamine transporter ligand. Dopamine transporters are responsible for the reuptake of dopamine from the synaptic cleft, and their dysfunction has been implicated in neurological disorders such as Parkinson's disease and ADHD. This compound has been shown to have a high affinity for dopamine transporters, making it a potential candidate for the development of drugs that could modulate dopamine transmission.
Eigenschaften
IUPAC Name |
3-benzyl-5-butan-2-yl-2-sulfanylideneimidazolidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-3-10(2)12-13(17)16(14(18)15-12)9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMSFGHCOVVUQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(=S)N1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.